3-(3-Carboxypropoxy)benzoic acid
Description
Properties
IUPAC Name |
3-(3-carboxypropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-10(13)5-2-6-16-9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVHGNYLEPVHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Carboxypropoxy)benzoic acid can be synthesized through several methods. One common approach involves the esterification of benzoic acid with 3-bromopropanol, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carboxypropoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxypropoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxypropoxy group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted benzene derivatives.
Scientific Research Applications
3-(3-Carboxypropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of coordination polymers and other complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of luminescent materials and sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 3-(3-Carboxypropoxy)benzoic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique luminescent properties, making them useful in sensing applications. The compound’s ability to bind to specific molecular targets, such as enzymes or receptors, can also be leveraged in biochemical assays.
Comparison with Similar Compounds
Substituent and Functional Group Analysis
The following table compares 3-(3-Carboxypropoxy)benzoic acid with analogous benzoic acid derivatives:
Key Differences and Research Findings
Acidity and Solubility: this compound exhibits dual carboxylic acid groups, leading to higher water solubility compared to non-polar derivatives like 3-Benzoylpropionic Acid . 3-(Sulfooxy)benzoic acid (pKa ~1) is significantly more acidic due to the sulfonic acid group, making it a stable anionic species in physiological conditions .
Metabolic Pathways: this compound is identified as a metabolite of phthalates, with studies focusing on its environmental persistence and biodegradability . 3-(Sulfooxy)benzoic acid is a phase II metabolite in xenobiotic detoxification pathways, often conjugated to enhance excretion .
Synthetic Utility :
- 3-Allyloxy-benzoic acid serves as a precursor in allylation reactions and polymer chemistry due to its reactive allyl ether group .
- Exiprobem (from ) demonstrates therapeutic applications, highlighting how alkyl chain length (hexyloxy) influences bioavailability and target specificity .
Structural Complexity :
- 2-{[3-(3-Phenylpropanamido)phenyl]carbamoyl}benzoic acid () introduces amide and phenylpropanamide groups, enhancing binding affinity in receptor-ligand interactions but reducing solubility .
Data Tables Highlighting Comparative Properties
Table 1: Physicochemical Properties
| Property | This compound | 3-(Sulfooxy)benzoic acid | 3-Benzoylpropionic Acid |
|---|---|---|---|
| Molecular Weight | 252.22 | 232.98 | 178.19 |
| LogP (Predicted) | -0.5 (highly polar) | -2.1 (ionic) | 1.8 (lipophilic) |
| Water Solubility | High | Very high | Low |
| Primary Applications | Environmental monitoring | Metabolic studies | Organic synthesis |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(3-Carboxypropoxy)benzoic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving protection/deprotection of functional groups is critical. For example, propoxy chain introduction may require alkylation of benzoic acid precursors under anhydrous conditions with catalysts like K₂CO₃. Carboxylic acid groups should be protected (e.g., as methyl esters) to avoid side reactions .
- Optimization : Key parameters include temperature (60–80°C for ether formation), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for benzoic acid:alkylating agent). Post-synthesis, acidic hydrolysis (HCl/EtOH) regenerates the carboxyl group .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Expect signals at δ 8.1–8.3 ppm (aromatic protons), δ 4.2–4.5 ppm (propoxy -OCH₂-), and δ 12.5 ppm (carboxylic acid proton, if unchelated).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether stretch) .
- HPLC-MS : Use reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) for purity analysis .
Q. What safety protocols are essential for handling this compound in the lab?
- Precautions : Wear nitrile gloves and chemical goggles. Use fume hoods to avoid inhalation of fine particles. In case of skin contact, rinse with water for 15 minutes. Store in sealed containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Validation Strategies :
- Receptor Binding Assays : Perform competitive binding studies (e.g., SPR or radioligand assays) to confirm affinity for targets like inflammatory receptors .
- Orthogonal Assays : Validate enzyme inhibition claims using fluorogenic substrates and kinetic analysis (e.g., Km/Vmax shifts) .
- Structural Analysis : Compare X-ray crystallography data of ligand-receptor complexes to identify binding mode discrepancies .
Q. What computational approaches improve the design of derivatives with enhanced receptor affinity?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the propoxy chain .
- QSAR Modeling : Train models on analogs (e.g., 4-(3-(Dibutylamino)propoxy)benzoic acid) to correlate substituent effects (e.g., electron-withdrawing groups) with activity .
Q. How can aqueous solubility be enhanced for in vivo studies without compromising bioactivity?
- Strategies :
- Salt Formation : Convert to sodium or hydrochloride salts (test solubility in PBS; e.g., hydrochloride salts improve solubility up to 15 mg/mL ).
- Co-Solvents : Use PEG-400 or cyclodextrin complexes (10–20% w/v) to stabilize the compound in aqueous media .
- Prodrug Design : Mask the carboxylic acid as a methyl ester (hydrolyzed in vivo) to increase logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
